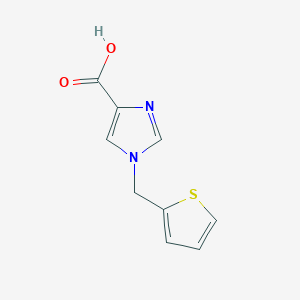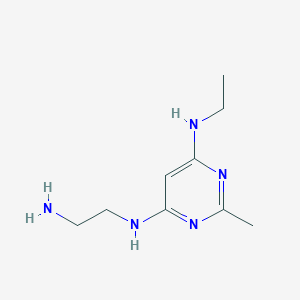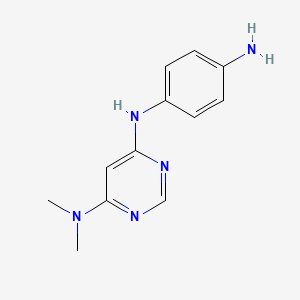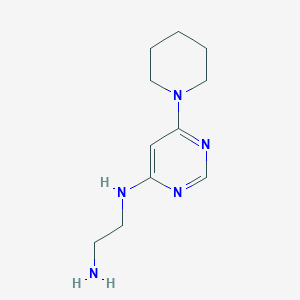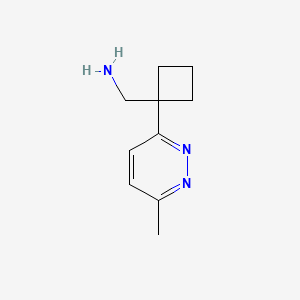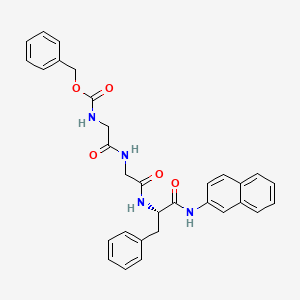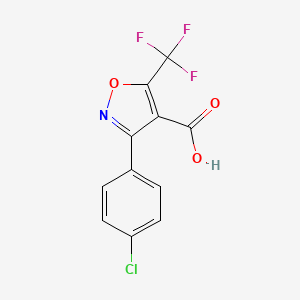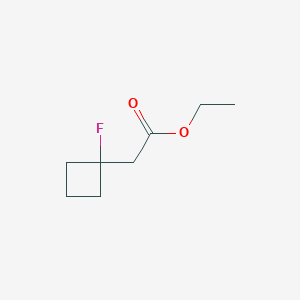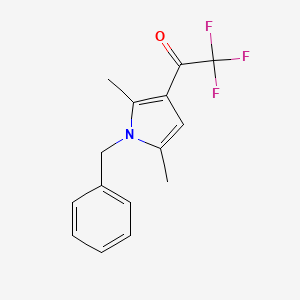
1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one
Descripción general
Descripción
1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one, commonly known as BDMTPO, is an organofluorine compound that has been studied for its unique properties and potential applications. It is a member of the pyrrolidine family and has a wide range of uses in organic chemistry and materials science. BDMTPO is an important building block in organic synthesis, as it can be used to prepare a variety of compounds with diverse structures and properties. In addition, it has been investigated for its potential applications in medicinal chemistry, biochemistry, and materials science.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
- A pyrrole derivative closely related to the specified compound demonstrated potential as a corrosion inhibitor for steel surfaces. The compound's structure was analyzed using spectroscopy and X-ray diffraction, and its efficiency in inhibiting corrosion was established through electrochemical studies (Louroubi et al., 2019).
Synthetic Routes to Fused Heterocycles
- Derivatives of the compound were involved in the synthesis of various fused heterocycles under flash vacuum pyrolysis conditions. These compounds provided new methods for creating complex molecular structures, which can have applications in material science and organic chemistry (Cadogan et al., 2009).
Novel Compound Synthesis
- Research has been conducted on synthesizing novel compounds by nucleophilic substitution of related pyrrole derivatives. These studies contribute to the development of new chemicals with potential applications in various fields including pharmaceuticals and materials science (Tokárová et al., 2017).
Electropolymerization Studies
- Pyrrole derivatives have been used in electropolymerization to improve the properties of polymerized poly(pyrrole) layers. This research is significant for the development of advanced materials, especially in the field of electronics and coatings (Schneider et al., 2017).
Antimicrobial Agents
- Some pyrrole derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds offer potential as new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria (Kumar et al., 2017).
Anticancer Research
- Derivatives of the compound were investigated for their potential as anticancer agents. The research involved synthesizing new compounds and evaluating their cytotoxic effects on various cancer cell lines, contributing to the ongoing search for effective cancer treatments (Redda et al., 2011).
Propiedades
IUPAC Name |
1-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-10-8-13(14(20)15(16,17)18)11(2)19(10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSIRAJXGSFGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150028 | |
| Record name | 1-[2,5-Dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803608-26-5 | |
| Record name | 1-[2,5-Dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803608-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2,5-Dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



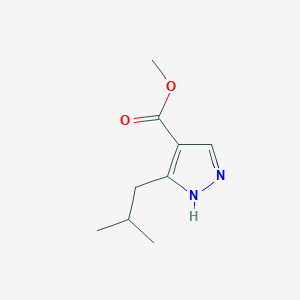

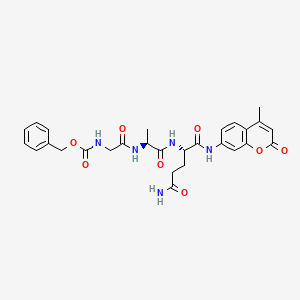
![(3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1474274.png)
